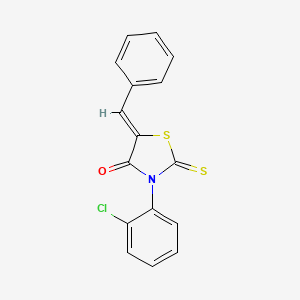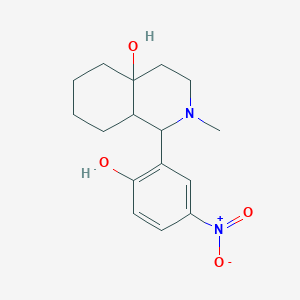
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BTCT, is a thiazolidinone derivative that has received significant attention due to its potential applications in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and can be synthesized using different methods. Additionally, this compound has been shown to exhibit various biological activities, making it a potential candidate for drug development. However, there are also limitations to using this compound in lab experiments. The compound is relatively unstable and has a short half-life, which can make it difficult to study its effects in vivo. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of this compound derivatives with improved stability and bioavailability. Another potential direction is the study of this compound in combination with other drugs for the treatment of various diseases. Additionally, the study of the mechanism of action of this compound can provide insight into the development of new drugs that target the same enzymes and proteins. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide information on its safety and efficacy for use in humans.
Conclusion
In conclusion, this compound is a thiazolidinone derivative that has shown promising results in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit various biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities. The compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, which can provide insight into its potential applications in various fields of science.
Synthesis Methods
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using different methods, including a one-pot synthesis, a solvent-free synthesis, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 2-chlorobenzaldehyde, thiourea, and benzylideneacetone in ethanol under reflux conditions. The solvent-free synthesis involves the reaction of 2-chlorobenzaldehyde, thiourea, and benzylideneacetone in the presence of a catalytic amount of p-toluenesulfonic acid under grinding conditions. The microwave-assisted synthesis involves the reaction of 2-chlorobenzaldehyde, thiourea, and benzylideneacetone in ethanol under microwave irradiation.
Scientific Research Applications
5-benzylidene-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities. The compound has been tested against different bacteria, fungi, and viruses, and has shown promising results. This compound has also been studied for its anticancer activity, and has been found to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5Z)-5-benzylidene-3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS2/c17-12-8-4-5-9-13(12)18-15(19)14(21-16(18)20)10-11-6-2-1-3-7-11/h1-10H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQWUDDUDYKSL-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6106679.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)

![6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)

![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)

![7-(2-cyclohexylethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6106759.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6106767.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B6106775.png)
![ethyl 4,7-dichloro-2-oxo[1,3]dithiolo[4,5-c]pyridine-6-carboxylate](/img/structure/B6106777.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6106785.png)